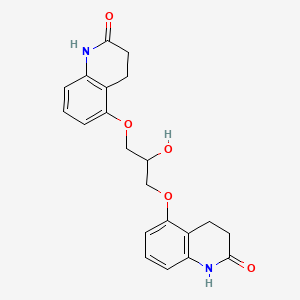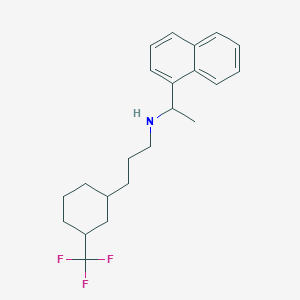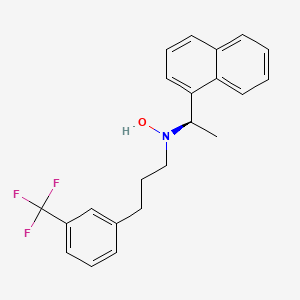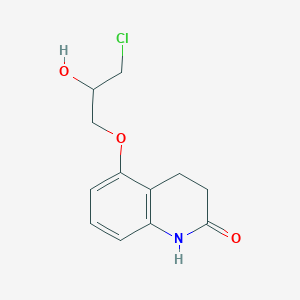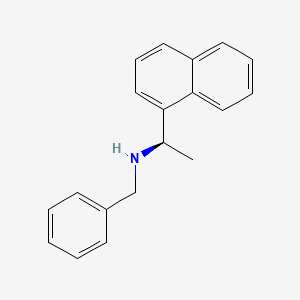
Fesoterodine Related Impurity 8 (Fesoterodine Impurity P)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Fesoterodine Related Impurity 8 involves the synthesis of fesoterodine fumarate and the subsequent identification and isolation of impurities formed during the process. The impurity can be isolated using preparative high-performance liquid chromatography (HPLC) methods. The chromatographic separation is typically achieved using a C18 column with a mobile phase consisting of trifluoroacetic acid in water and methanol in gradient elution mode .
Chemical Reactions Analysis
Fesoterodine Related Impurity 8 undergoes various chemical reactions, including:
Oxidation: The impurity can be subjected to oxidative degradation using hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, leading to the formation of different degradation products.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and hydrogen peroxide. The major products formed from these reactions are typically identified and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
Fesoterodine Related Impurity 8 is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of fesoterodine fumarate. The impurity is analyzed to understand its formation, stability, and potential impact on the drug’s therapeutic properties. Research applications include:
Quality Control: Ensuring the purity of fesoterodine fumarate by identifying and quantifying impurities.
Stability Studies: Investigating the stability of fesoterodine fumarate under various conditions to determine the shelf life and storage requirements.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of fesoterodine and its impurities in the body
Mechanism of Action
As an impurity, Fesoterodine Related Impurity 8 does not have a direct mechanism of action. its presence can affect the overall pharmacological profile of fesoterodine fumarate. The active metabolite of fesoterodine, 5-hydroxymethyl tolterodine, acts as a competitive antagonist at muscarinic receptors, inhibiting bladder contractions and increasing urinary bladder capacity .
Comparison with Similar Compounds
Fesoterodine Related Impurity 8 can be compared with other process-related impurities found in fesoterodine fumarate, such as:
Impurity 1: A degradation product formed under acidic conditions.
Impurity 2: A by-product of the synthetic process.
Impurity 3: An oxidation product formed during stability studies.
Fesoterodine Related Impurity 8 is unique in its specific formation pathway and its relative retention time during chromatographic analysis. The identification and characterization of such impurities are crucial for ensuring the safety and efficacy of the pharmaceutical product .
Properties
CAS No. |
1380491-71-3 |
|---|---|
Molecular Formula |
C48H66N2O4 |
Molecular Weight |
735.07 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


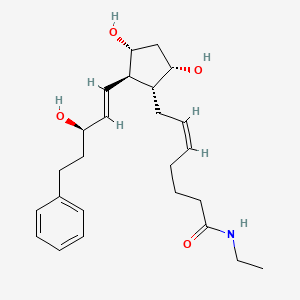
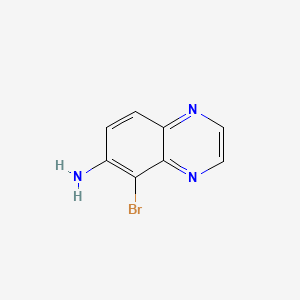
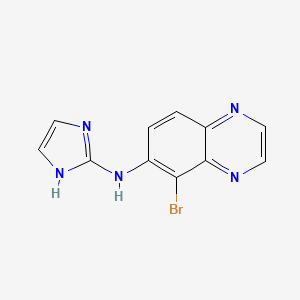

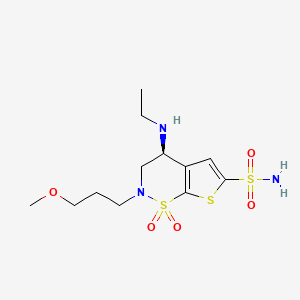
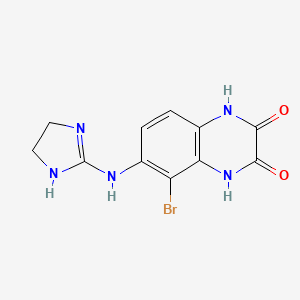
![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)
